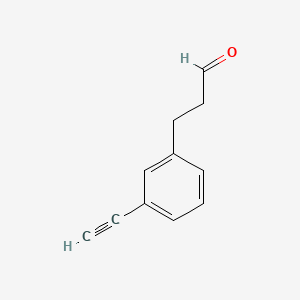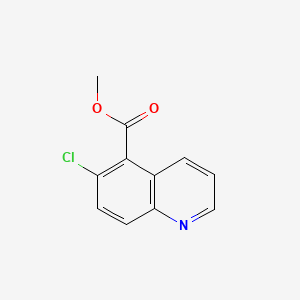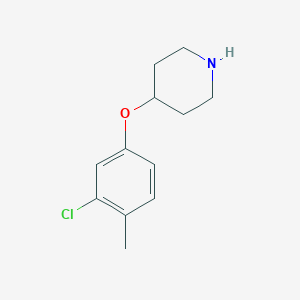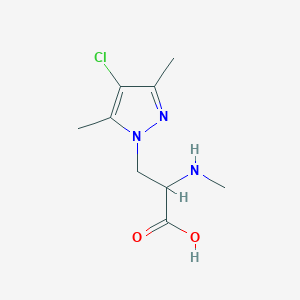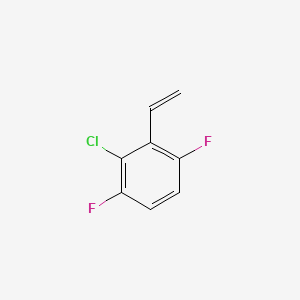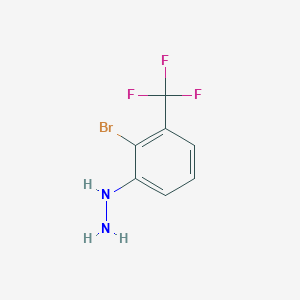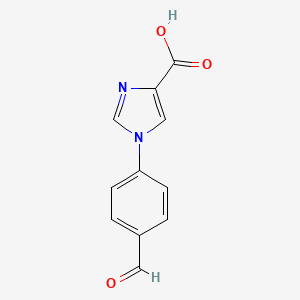![molecular formula C11H14BNO3 B13558444 {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted amides or alcohols.
Applications De Recherche Scientifique
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.
4-Bromomethylphenylboronic acid: A precursor in the synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid.
2-Methylprop-2-enamide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both boronic acids and amides. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H14BNO3 |
|---|---|
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14) |
Clé InChI |
PLOHNHHZRAIJKI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
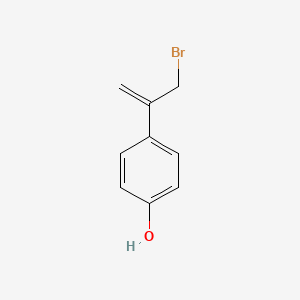
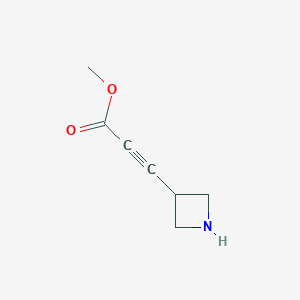
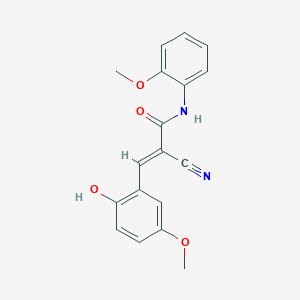
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)

